Lewis Acidity Hierarchy Within the Pentafluorophenyl(methyl)borane Series
In a direct study of half-sandwich titanium catalyst activation and deactivation, the authors explicitly state the Lewis acidity order: B(C₆F₅)₃ is a stronger Lewis acid than MeB(C₆F₅)₂ and Me₂B(C₆F₅). This ordering was established by observing the ability of each borane to abstract a methyl group from CpTi(OAr)Me₂. B(C₆F₅)₃ and MeB(C₆F₅)₂ both form cationic species [CpTi(OAr)Me][RB(C₆F₅)₃]⁻ (R = Me) and [CpTi(OAr)Me][Me₂B(C₆F₅)₂]⁻ respectively. Me₂B(C₆F₅), by contrast, cannot activate the dimethyl complex; instead, only unproductive Me/C₆F₅ scrambling occurs, ultimately yielding Me₃B [1].
| Evidence Dimension | Relative Lewis acidity (ability to abstract methide from CpTi(OAr)Me₂) |
|---|---|
| Target Compound Data | Me₂B(C₆F₅) — incapable of forming stable cationic titanium species; undergoes Me/C₆F₅ scrambling only |
| Comparator Or Baseline | B(C₆F₅)₃ — forms [CpTi(OAr)Me][MeB(C₆F₅)₃]; MeB(C₆F₅)₂ — forms [CpTi(OAr)Me][Me₂B(C₆F₅)₂] |
| Quantified Difference | Categorical (activation vs. no activation); explicit rank: B(C₆F₅)₃ > MeB(C₆F₅)₂ > Me₂B(C₆F₅) |
| Conditions | Benzene or toluene solution, CpTi(OAr)Me₂ (OAr = OC₆H₃ⁱPr₂-2,6 or OC₆H₃ᵗBu₂-2,6), 1 equiv B(C₆F₅)₃, monitored by ¹H and ¹⁹F NMR |
Why This Matters
For olefin polymerization catalyst activation, the inability to abstract methide means Me₂B(C₆F₅) cannot serve as a primary activator—a fundamental go/no-go distinction for procurement and experimental design.
- [1] Phomphrai, K.; Fenwick, A. E.; Sharma, S.; Fanwick, P. E.; Caruthers, J. M.; Delgass, W. N.; Abu-Omar, M. M.; Rothwell, I. P. Diverse Pathways of Activation and Deactivation of Half-Sandwich Aryloxide Titanium Polymerization Catalysts. Organometallics 2006, 25, 214–220 (see pp. 219–220, explicit acid-strength ranking). View Source
